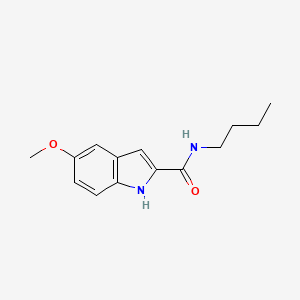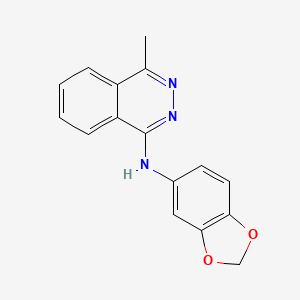![molecular formula C18H14N2O3S B1223893 8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione is a member of benzothiazoles.
Scientific Research Applications
Antibacterial Activity
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione and its derivatives have been extensively researched for their antibacterial properties. For instance, a study by Vartale et al. (2008) synthesized derivatives of this compound and tested them for antibacterial activity, revealing significant potential in this area (Vartale et al., 2008). Similarly, another study by Badne et al. (2011) explored the antimicrobial activity of novel synthesized derivatives, further confirming its utility in combating bacterial infections (Badne et al., 2011).
Receptor Affinity
Research has also been conducted on the compound's affinity for certain receptors. Romeo et al. (1993) designed derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene, closely related to the compound , as ligands for α1-adrenoceptor and 5HT1A-receptor. These compounds showed significant affinities, suggesting potential in receptor-targeted therapies (Romeo et al., 1993).
Antimicrobial and Pharmacological Activities
Further studies have demonstrated the antimicrobial and pharmacological potential of this compound. A study by Sharma et al. (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones and evaluated their antimicrobial activity against various bacterial species, suggesting a broad application in antimicrobial treatments (Sharma et al., 2010).
Synthesis and Biological Activity
The synthesis and potential biological activity of 2-substituted derivatives of this compound have also been a subject of study, as shown by Chaitanya et al. (2010), who synthesized a variety of derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory activities (Chaitanya et al., 2010).
Novel Synthesis Methods
Innovative synthesis methods have been developed to create derivatives of this compound with potential biological activities. For example, Zangouei et al. (2017) described a one-pot, multi-component reaction for synthesizing furo[2′,3′:4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives, highlighting efficient production methods for these compounds (Zangouei et al., 2017).
Analgesic and Anti-Inflammatory Properties
The compound has also been investigated for its analgesic and anti-inflammatory properties. Research by Russo et al. (1994) synthesized derivatives with novel ring systems, evaluating them for analgesic and anti-inflammatory activities, showing promising results in this domain (Russo et al., 1994).
Anticonvulsant Agents
Another area of research has been the exploration of this compound's derivatives as potential anticonvulsant agents. A study by Gineinah (2001) synthesized new derivatives and screened them for anticonvulsant activities, contributing to the development of new therapeutic options for seizure disorders (Gineinah, 2001).
properties
Product Name |
8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
|---|---|
Molecular Formula |
C18H14N2O3S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-benzyl-8-methoxypyrimido[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C18H14N2O3S/c1-23-12-7-8-14-15(10-12)24-18-19-16(21)13(17(22)20(14)18)9-11-5-3-2-4-6-11/h2-8,10,13H,9H2,1H3 |
InChI Key |
TZLQDAXJSITRIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=O)C(C(=O)N=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B1223812.png)
![N-(1H-benzimidazol-2-yl)-3-[phenyl(prop-2-enyl)sulfamoyl]benzamide](/img/structure/B1223814.png)
![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)

![6-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1223825.png)
![2-[1-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]thio]ethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1223826.png)
![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
![4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1223832.png)
![3-[[3-(4-Morpholinyl)-1,4-dioxo-2-naphthalenyl]amino]benzoic acid](/img/structure/B1223833.png)
